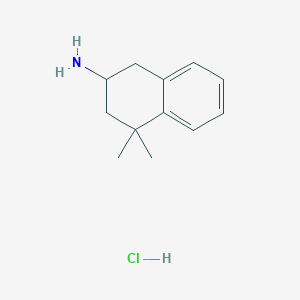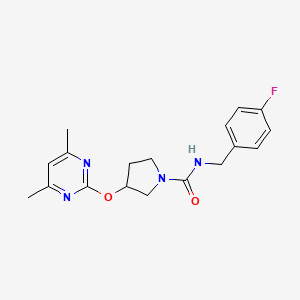
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Abdel-rahman, Bakhite, and Al-Taifi (2002) detailed the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating in vitro antimicrobial activities. Similarly, Vijayakumar, Karthikeyan, and Sarveswari (2014) reported on the efficient synthesis of novel 5,7-diarylpyrido[4,3-d]pyrimidines, hinting at the potential for these compounds to serve in various biological applications.
Structural and Molecular Studies
Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017) provided insights into cation tautomerism, twinning, and disorder in pyrimidinium salts, underscoring the importance of molecular structure in the targeted drug action of pharmaceuticals containing pyrimidine functionalities.
Drug Development Applications
El-All, Atta, Roaiah, Awad, and Abdalla (2016) discussed the derivation of potent SARS-CoV 3C-like protease inhibitors from thieno[2,3-d]-pyrimidine derivatives, showcasing the application of pyrimidine chemistry in developing antiviral agents.
Anticancer and Anti-Inflammatory Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with anti-inflammatory and analgesic properties from benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, illustrating the therapeutic potential of pyrimidine-based compounds.
Non-Linear Optical (NLO) and Molecular Docking Studies
Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, and Vasuki (2019) highlighted the synthesis of bipyridine-carboxamide derivatives through computational studies, including NLO properties and molecular docking analyses, suggesting the applicability of pyrimidine derivatives in molecular engineering and drug design.
These references collectively demonstrate the broad scientific research applications of pyrimidine derivatives, including their roles in antimicrobial activity, molecular structure analysis, drug development for antiviral, anticancer, and anti-inflammatory therapies, and the potential in molecular engineering. Each study underscores the chemical versatility and biomedical relevance of compounds structurally related to "3-((4,6-dimethylpyrimidin-2-yl)oxy)-N-(4-fluorobenzyl)pyrrolidine-1-carboxamide".
- Abdel-rahman, Bakhite, and Al-Taifi (2002)
- Vijayakumar, Karthikeyan, and Sarveswari (2014)
- Rajam, Muthiah, Butcher, Jasinski, and Glidewell (2017)
- El-All, Atta, Roaiah, Awad, and Abdalla (2016)
- Abu‐Hashem, Al-Hussain, and Zaki (2020)
- Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, and Vasuki (2019)
Propiedades
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)oxy-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-9-13(2)22-17(21-12)25-16-7-8-23(11-16)18(24)20-10-14-3-5-15(19)6-4-14/h3-6,9,16H,7-8,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWDNZGYQRYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
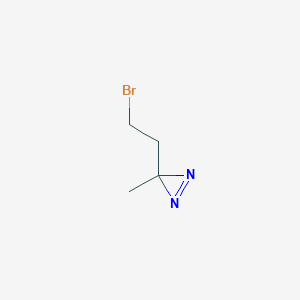
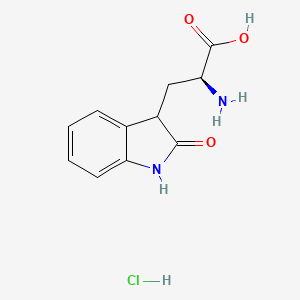
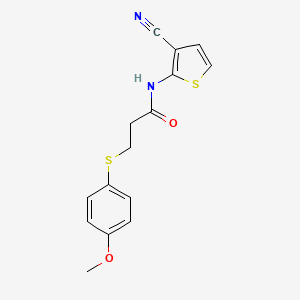
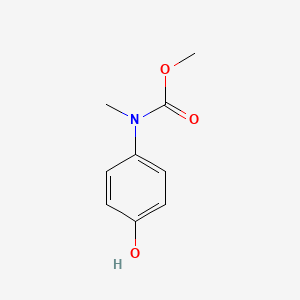
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)
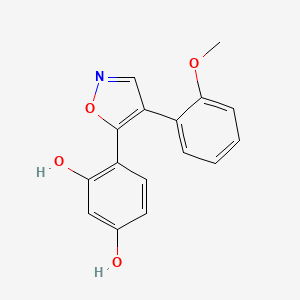
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)
![N-[1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B2834909.png)
![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2834913.png)
